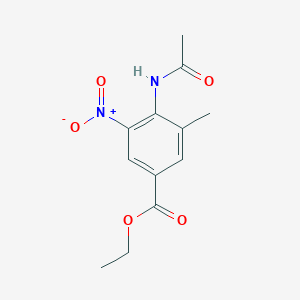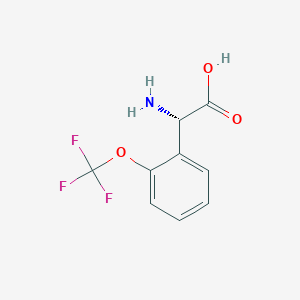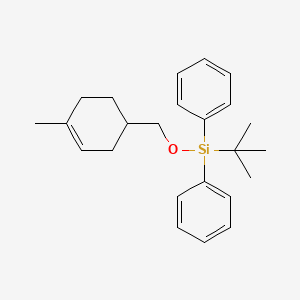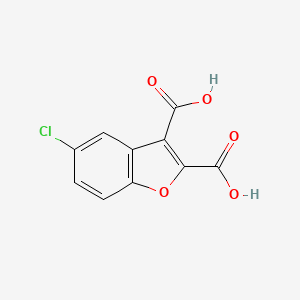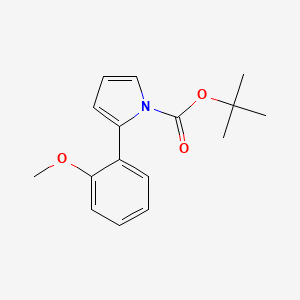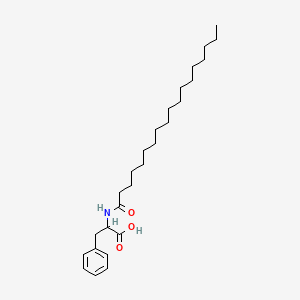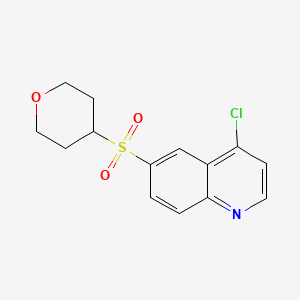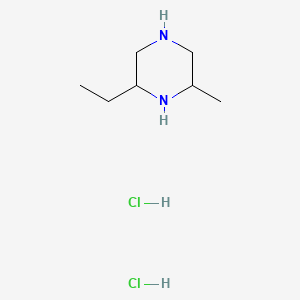
Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C17H19N3O6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with benzyloxycarbonyl-protected amines. One common method is the aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Free amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The benzyloxycarbonyl group can also serve as a protecting group, which can be selectively removed under specific conditions to reveal the active amine functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and potential applications. The presence of the benzyloxycarbonyl protecting group also allows for selective deprotection, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H13N3O4 |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
methyl 2-(phenylmethoxycarbonylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H13N3O4/c1-20-12(18)11-7-8-15-13(16-11)17-14(19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16,17,19) |
Clé InChI |
UFYBTMZVTMSUJL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=NC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
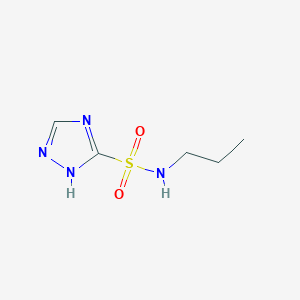
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
